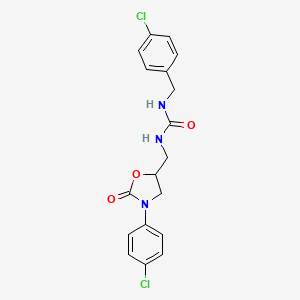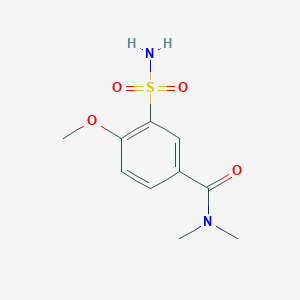![molecular formula C20H22N2O4 B2616697 2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922886-00-8](/img/structure/B2616697.png)
2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piracetam and a positive allosteric modulator of the sigma-1 receptor . It differs from phenylpiracetam by having a methyl group . The (4R,5S) stereoisomer of this compound, known as E1R, has been shown to have the greatest effect on the modulation of the sigma-1 receptor .
Molecular Structure Analysis
The molecular structure of this compound has been determined through quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The molecular formula is C20H22N2O4.Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Degradation
A study by Qutob et al. (2022) reviewed the degradation of acetaminophen (an acetamide derivative) by advanced oxidation processes (AOPs), highlighting pathways, by-products, biotoxicity, and the application of density functional theory for predicting reactive sites. This research application demonstrates the environmental and water treatment relevance of studying acetamide derivatives, focusing on degradation mechanisms and the impact of by-products on ecosystems Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12, 18373-18396..
Pharmacological and Toxicological Reviews
Research on acetaminophen metabolism and its genetic differences (Zhao & Pickering, 2011) reflects the pharmacological interest in understanding how acetamide derivatives are metabolized and the implications for toxicity and therapeutic efficacy. This type of study is crucial for drug development and safety assessment Zhao, L.-Z., & Pickering, G. (2011). Paracetamol metabolism and related genetic differences. Drug Metabolism Reviews, 43, 41-52..
Stereochemistry and Pharmacological Profile
The stereochemistry of phenylpiracetam and its derivatives has been explored by Veinberg et al. (2015), indicating how the configuration of stereocenters in acetamide derivatives influences their biological properties. This research is relevant for the development of more effective central nervous system agents, showcasing the importance of stereochemistry in enhancing pharmacological profiles Veinberg, G., Vavers, E., Orlova, N., Kuznecovs, J., Domracheva, I., Vorona, M., Zvejniece, L., & Dambrova, M. (2015). Stereochemistry of phenylpiracetam and its methyl derivative: improvement of the pharmacological profile. Chemistry of Heterocyclic Compounds, 51, 601-606..
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-12-15(9-10-16(14)22-11-5-8-20(22)24)21-19(23)13-26-18-7-4-3-6-17(18)25-2/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZVDMXVFJAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2OC)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)


![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)


![1-cyclohexyl-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2616627.png)
![N-[4-(dimethylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2616630.png)
![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2616631.png)

![Methyl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2616636.png)